3,5-dimethoxy-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)benzamide
Description
3,5-Dimethoxy-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)benzamide is a synthetic small molecule characterized by a thiazole ring core substituted with a 2-oxo-2-(m-tolylamino)ethyl group at position 4 and a 3,5-dimethoxybenzamide moiety at position 2.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-(3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-5-4-6-15(7-13)22-19(25)10-16-12-29-21(23-16)24-20(26)14-8-17(27-2)11-18(9-14)28-3/h4-9,11-12H,10H2,1-3H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMBWYJKJVUXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethoxy-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a benzamide structure, which are known for their pharmacological significance. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N4O3S, with a molecular weight of approximately 372.44 g/mol. The presence of methoxy groups enhances the solubility and bioavailability of the compound, making it a candidate for various biological applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : The initial step involves synthesizing the thiazole ring through cyclization reactions.
- Benzamide Formation : The benzamide structure is formed by coupling the thiazole derivative with an appropriate amine.
- Methoxy Substitution : Finally, methoxy groups are introduced to enhance the compound's properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that compounds containing thiazole and benzamide moieties often exhibit anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it can inhibit the growth of several bacterial strains, indicating potential use as an antimicrobial agent.
Anti-inflammatory Effects
The presence of methoxy groups in the structure is associated with enhanced anti-inflammatory activity. Research suggests that compounds with similar structures can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Binding : It might act on various receptors that mediate cellular responses to growth factors or inflammatory signals.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Methoxy groups, thiazole ring | Anticancer, antimicrobial | Enhanced solubility |
| 4-Methyl-N-(5-(Phenylamino)-1,3,4-Thiadiazol-2-Yl)Benzamide | Methyl substitution | Antifungal | Simpler structure |
| 1,3,4-Thiadiazole Derivatives | Thiadiazole ring | Antimicrobial | Diverse activities |
Case Studies
Several studies have provided insights into the biological activities of related compounds:
- Anticancer Studies : A recent study demonstrated that thiazole derivatives exhibit significant cytotoxicity against breast cancer cells (IC50 values <10 µM), suggesting that modifications like those in this compound could enhance efficacy.
- Antimicrobial Testing : In vitro studies revealed that similar benzamide derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.
- Inflammation Models : Animal models treated with related compounds showed reduced markers of inflammation (e.g., TNF-alpha levels), indicating potential therapeutic effects in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Benzamide Derivatives
Compounds from share the N-(thiazol-2-yl)benzamide scaffold but differ in substituents:
- 4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide
- 4e : 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide
- 4i: N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide
| Compound | Key Substituents | Spectral Data (¹H NMR) | Biological Implications |
|---|---|---|---|
| Target | m-Tolylaminoethyl, 3,5-dimethoxy | Not reported | Hypothesized enzyme inhibition |
| 4d | Morpholinomethyl, pyridinyl | Aromatic δ 7.2–8.5 ppm; morpholine δ 3.6 | Enhanced solubility via morpholine |
| 4e | 4-Methylpiperazinylmethyl | Piperazine δ 2.4–2.8; pyridine δ 8.1–8.3 | Improved bioavailability |
The target’s m-tolylaminoethyl group introduces aromatic bulk compared to 4d and 4e, which feature polar heterocycles (morpholine, piperazine). This difference likely reduces water solubility but may enhance lipophilicity, favoring membrane penetration .
Indeno[1,2-d]Thiazole Derivatives ()
Compounds such as 7c and 7d replace the thiazole with an indenothiazole core while retaining the 3,5-dimethoxybenzamide moiety:
- 7c: N-(6-Isobutoxy-indenothiazol-2-yl)-3,5-dimethoxybenzamide (40% yield)
- 7d: 3,5-Dimethoxy-N-(6-methyl-indenothiazol-2-yl)benzamide (47% yield)
| Compound | Core | Substituents | Yield | Key Spectral Features |
|---|---|---|---|---|
| Target | Thiazole | m-Tolylaminoethyl | N/A | Not reported |
| 7c | Indenothiazole | Isobutoxy, 3,5-dimethoxy | 40% | Isobutoxy δ 1.0 (d), δ 3.8 (m) |
| 7d | Indenothiazole | Methyl, 3,5-dimethoxy | 47% | Methyl δ 2.4 (s); methoxy δ 3.8 (s) |
However, the target’s simpler thiazole may offer synthetic accessibility and metabolic stability .
Naphthyl-Substituted Thiazole Analogs ()
3,5-Dimethoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide (ZINC01505411) replaces the m-tolylaminoethyl group with a naphthyl substituent:
- Key Difference: The naphthyl group increases molecular weight (MW ≈ 429.5 g/mol) and lipophilicity (cLogP ≈ 4.2) compared to the target’s m-tolylaminoethyl group (estimated MW ≈ 413.4 g/mol; cLogP ≈ 3.5).
- Biological Relevance: Naphthyl groups are common in kinase inhibitors, suggesting the target’s m-tolylaminoethyl substituent could be optimized for selective binding .
Structural and Functional Insights
Impact of Substituents on Bioactivity
- Electron-Donating Groups (e.g., Methoxy) : The 3,5-dimethoxy group in the target and analogs (e.g., 7c–7i ) enhances resonance stability and hydrogen-bonding capacity, critical for enzyme interactions .
- Heterocyclic Modifications: Piperazine/morpholine substituents () improve solubility, whereas naphthyl/indenothiazole groups () favor hydrophobic interactions .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)benzamide?
- Methodology :
- Catalysts : Use 4-Dimethylaminopyridine (DMAP) to enhance amide bond formation efficiency during coupling steps .
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are optimal for maintaining reaction homogeneity and solubility .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) to track intermediate formation and ensure stepwise progression .
- Purification : Column chromatography with silica gel and recrystallization (e.g., ethanol-water mixtures) improve yield and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and regiochemistry of methoxy, thiazole, and amide groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide bonds) .
- HPLC : Assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methoxy groups with halogens or alkyl chains) to test antimicrobial or anticancer activity .
- Bioactivity Assays : Screen analogs against target pathogens (e.g., Staphylococcus aureus for antimicrobial studies) or cancer cell lines (e.g., MCF-7 for cytotoxicity) .
- Computational Modeling : Use molecular docking to predict interactions with targets like dihydrofolate reductase (DHFR) or cytochrome P450 enzymes .
Q. How can contradictions in reported biological activities be resolved?
- Methodology :
- Assay Standardization : Compare MIC (minimum inhibitory concentration) values across studies using consistent protocols (e.g., CLSI guidelines) .
- Stability Testing : Evaluate compound degradation under varying pH and temperature conditions via accelerated stability studies .
- Orthogonal Validation : Confirm activity using alternative methods (e.g., fluorescence-based enzyme inhibition assays vs. cell viability assays) .
Q. What in silico strategies predict target interactions and pharmacokinetic properties?
- Methodology :
- Molecular Docking : Simulate binding to enzymes (e.g., PFOR enzyme in anaerobic organisms) to identify key interactions (e.g., hydrogen bonds with thiazole nitrogen) .
- ADMET Prediction : Use tools like SwissADME to estimate solubility, CYP450 metabolism, and blood-brain barrier permeability .
Q. How to design mechanistic studies to elucidate bioactivity pathways?
- Methodology :
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like tyrosine kinases or β-lactamases using fluorogenic substrates .
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis-related genes like BAX/BCL-2) .
Data Analysis and Experimental Design
Q. What statistical approaches address variability in biological replicate data?
- Methodology :
- ANOVA with Post-Hoc Tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Dose-Response Modeling : Fit data to Hill equations to calculate EC₅₀ values and assess efficacy thresholds .
Q. How to evaluate compound stability under different storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) .
- Analytical Monitoring : Track degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
